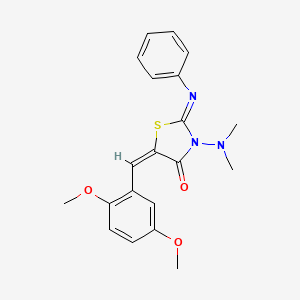![molecular formula C30H26ClN3O3 B11529939 1-[5-{3-[(4-chlorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B11529939.png)
1-[5-{3-[(4-chlorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-{3-[(4-chlorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone is a complex organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-{3-[(4-chlorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the various substituents through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods also emphasize the importance of cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
1-[5-{3-[(4-chlorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes
Scientific Research Applications
1-[5-{3-[(4-chlorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-[5-{3-[(4-chlorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various cellular pathways. The triazole ring and the substituents on the molecule play a crucial role in determining its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone
- 1-{4-[(4-Bromobenzyloxy)phenyl]ethanone
- 1-{4-[(4-Methoxyphenyl)ethanone
Uniqueness
Compared to similar compounds, 1-[5-{3-[(4-chlorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone is unique due to its specific combination of substituents and the presence of the triazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C30H26ClN3O3 |
|---|---|
Molecular Weight |
512.0 g/mol |
IUPAC Name |
1-[3-[3-[(4-chlorophenyl)methoxy]phenyl]-4-(4-methoxyphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone |
InChI |
InChI=1S/C30H26ClN3O3/c1-21(35)29-32-34(26-8-4-3-5-9-26)30(33(29)25-15-17-27(36-2)18-16-25)23-7-6-10-28(19-23)37-20-22-11-13-24(31)14-12-22/h3-19,30H,20H2,1-2H3 |
InChI Key |
JBAVUQFLVLHFKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C(N1C2=CC=C(C=C2)OC)C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dibromo-N'-[(E)-[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]-2-hydroxybenzohydrazide](/img/structure/B11529863.png)
![6-Amino-4-(3,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11529866.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide](/img/structure/B11529868.png)



![N-benzyl-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11529892.png)
![4-tert-butyl-N'-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]benzohydrazide](/img/structure/B11529893.png)
![1-[(2-Methylnaphthyl)methyl]-2-methylthiobenzimidazole](/img/structure/B11529898.png)
![2-{[2-(Naphthalen-2-yloxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B11529908.png)
![N-[(2Z)-3-(4-chlorobenzyl)-4-(4-cyclohexylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline](/img/structure/B11529909.png)
![2,2-Dimethyl-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B11529911.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11529916.png)
![Methyl 4-({2-[4-(2-hydroxyethyl)piperazino]acetyl}amino)benzoate](/img/structure/B11529933.png)
